

Detecting BRD9 Degradation by (S,R)-CFT8634: An Application Note and Protocol

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Compound of Interest		
Compound Name:	(S,R)-CFT8634	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the degradation of Bromodomain-containing protein 9 (BRD9) in response to treatment with the PROTAC degrader **(S,R)-CFT8634**. This protocol is intended for researchers in oncology, drug discovery, and cell biology.

Introduction

Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a therapeutic target in various cancers, including synovial sarcoma and SMARCB1-deficient tumors.[1][2] (S,R)-CFT8634 is a potent and selective heterobifunctional degrader of BRD9.[3][4] It functions as a Proteolysis Targeting Chimera (PROTAC), which simultaneously binds to BRD9 and the E3 ubiquitin ligase Cereblon (CRBN).[5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD9.[3] This application note provides a detailed Western blot protocol to monitor this degradation and summarizes the quantitative parameters of (S,R)-CFT8634's activity.

Data Presentation

The efficacy of **(S,R)-CFT8634** in degrading BRD9 has been quantified across different cell lines. The key parameters are the half-maximal degradation concentration (DC50) and the



maximum degradation (Emax).

Compound	Cell Line	DC50	Emax	Treatment Time	E3 Ligase Recruited
(S,R)- CFT8634	HSSYII (Synovial Sarcoma)	2.7 nM	5%	4 hours	CRBN
(S,R)- CFT8634	Not Specified	3 nM	4%	Not Specified	CRBN

For comparison, data for other BRD9 degraders are also presented:

Compound	Cell Line	DC50	Dmax	Treatment Time	E3 Ligase Recruited
AMPTX-1	MV4-11	0.5 nM	93%	6 hours	DCAF16
AMPTX-1	MCF-7	2 nM	70%	6 hours	DCAF16

Experimental Protocols Western Blot Protocol for BRD9 Degradation

This protocol details the steps to quantify the degradation of BRD9 in cultured cells following treatment with **(S,R)-CFT8634**.

Materials:

- Cell Line: HSSYII (synovial sarcoma) or other relevant cell line with detectable BRD9 expression.
- (S,R)-CFT8634 (stock solution in DMSO)
- Cell Culture Medium and Supplements
- · Phosphate-Buffered Saline (PBS), ice-cold



- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli Sample Buffer (4x)
- SDS-PAGE Gels (e.g., 4-12% Bis-Tris)
- PVDF or Nitrocellulose Membranes
- Transfer Buffer
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
- Primary Antibodies:
 - Rabbit Anti-BRD9 antibody (e.g., Cell Signaling Technology #58906, recommended dilution 1:1000)[1]
 - Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-Vinculin)
- Secondary Antibody: HRP-conjugated anti-rabbit IgG
- Enhanced Chemiluminescence (ECL) Substrate
- Chemiluminescence Imaging System

Procedure:

- Cell Seeding:
 - Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
 - Allow cells to adhere and grow overnight.
- Compound Treatment:



- Prepare serial dilutions of (S,R)-CFT8634 in cell culture medium. A final concentration range of 0.1 nM to 1000 nM is recommended to determine the DC50.
- Include a vehicle control (DMSO) at the same final concentration as the highest (S,R) CFT8634 concentration.
- Aspirate the old medium and add the medium containing the different concentrations of (S,R)-CFT8634 or vehicle control.
- Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, and 24 hours) to assess the kinetics of degradation.

Cell Lysis:

- After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
- Add 100-150 μL of ice-cold RIPA buffer (with inhibitors) to each well.
- Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
- Incubate on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
- Carefully transfer the supernatant (protein lysate) to new tubes.

Protein Quantification:

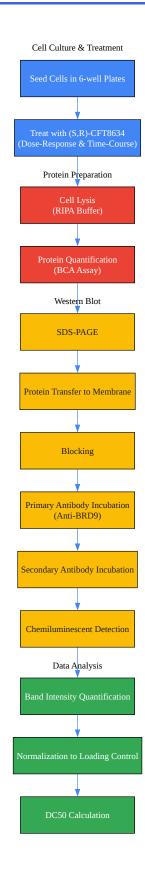
- Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- Sample Preparation for SDS-PAGE:
 - Normalize the protein concentrations of all samples with lysis buffer.
 - Add Laemmli sample buffer to a final concentration of 1x.
 - Boil the samples at 95°C for 5 minutes.



- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (20-30 μg) per lane of an SDS-PAGE gel.
 - Run the gel according to the manufacturer's recommendations.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-BRD9 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[1]
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
 - Wash the membrane again three times for 5-10 minutes each with TBST.
- Detection and Analysis:
 - Add ECL substrate to the membrane and image using a chemiluminescence detection system.
 - Strip the membrane (if necessary) and re-probe with a loading control antibody.
 - Quantify the band intensities using image analysis software (e.g., ImageJ).
 - Normalize the BRD9 band intensity to the corresponding loading control band intensity.
 - Plot the normalized BRD9 levels against the log concentration of (S,R)-CFT8634 to determine the DC50 value.

Visualizations Experimental Workflow



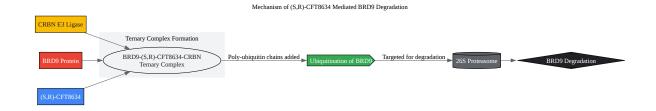


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Caption: Western Blotting Experimental Workflow.



Mechanism of Action of (S,R)-CFT8634

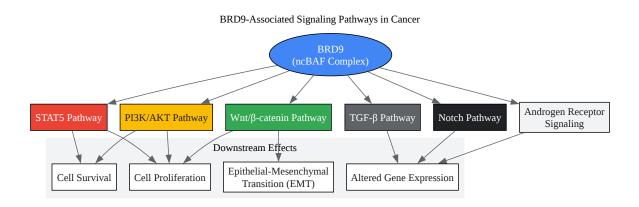


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Caption: Mechanism of (S,R)-CFT8634 Action.

BRD9 Signaling Pathways in Cancer





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Caption: BRD9 Signaling in Cancer.

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